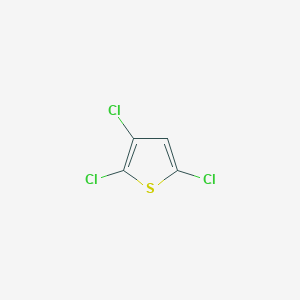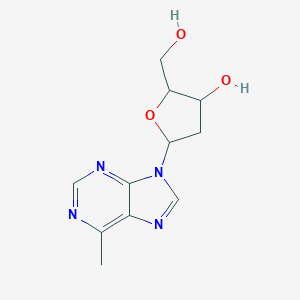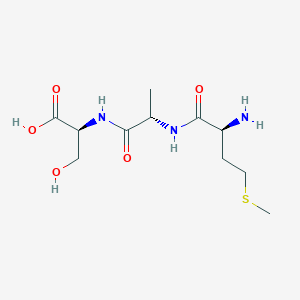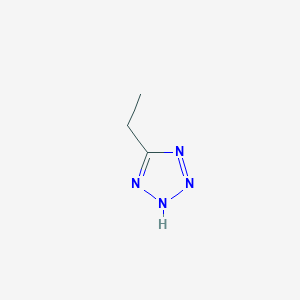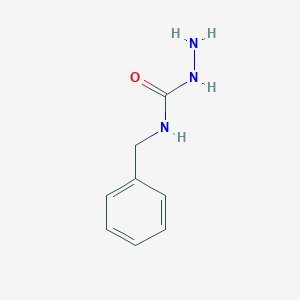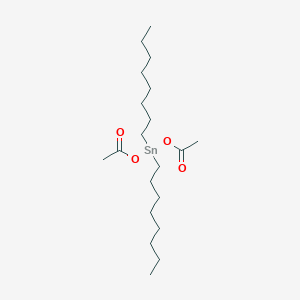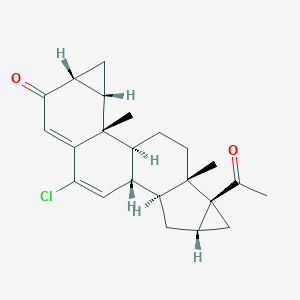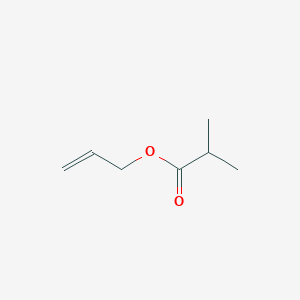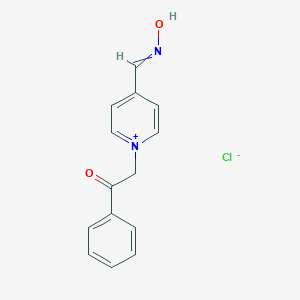
2-Amino-1-cloronaftaleno
Descripción general
Descripción
2-Amino-1-chloronaphthalene (2ACN) is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 208.6 g/mol and a melting point of 134-136°C. 2ACN is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH). It is a versatile chemical that is used in many different fields, including organic synthesis, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Mejora de la degradación fotocatalítica
2-Amino-1-cloronaftaleno: se ha estudiado por su papel en la mejora de la degradación fotocatalítica de compuestos orgánicos volátiles aromáticos clorados . Esta aplicación es crucial en química ambiental, donde el compuesto ayuda a descomponer los contaminantes, mitigando así su impacto en los ecosistemas.
Análisis estructural de cloro naftalenos
La estructura del compuesto se ha investigado para comprender las propiedades físicas y químicas de los cloro naftalenos . Se han utilizado técnicas de espectroscopia de alta resolución para determinar los parámetros estructurales precisos, que son esenciales para el desarrollo de nuevos materiales y productos químicos.
Biocida en la preservación de la madera
Como un compuesto organoclorado no polar, el this compound se ha utilizado como un biocida poderoso . Sirve como insecticida y fungicida en los pisos de madera de los contenedores de envío, asegurando la longevidad y la seguridad de los productos transportados.
Determinación del índice de refracción
Una de las aplicaciones únicas del this compound es en la determinación del índice de refracción de los cristales . Esta propiedad es significativa en el campo de la cristalografía y la ciencia de los materiales, donde ayuda en la caracterización de estructuras cristalinas.
Solvente para compuestos orgánicos
Históricamente, el this compound se utilizó como solvente para aceites, grasas y DDT . Su efectividad para disolver varios compuestos orgánicos lo convirtió en una herramienta valiosa en el análisis químico y los procesos industriales.
Investigación astroquímica
Las propiedades del compuesto lo hacen relevante en la astroquímica, donde contribuye a la comprensión de los hidrocarburos aromáticos policíclicos (HAP) en el espacio . El estudio de tales compuestos es importante para comprender la complejidad química de los medios interestelares.
Propiedades
IUPAC Name |
1-chloronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSYGXLLTYTXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329174 | |
| Record name | 1-chloro-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16452-11-2 | |
| Record name | 1-chloro-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-NAPHTHALEN-2-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


